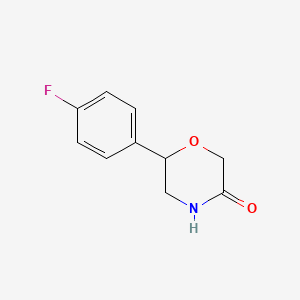

6-(4-Fluorophenyl)morpholin-3-one

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKOFCAFMQIBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)morpholin-3-one can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with morpholine to yield the desired product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)morpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature.

Reduction: Lithium aluminum hydride; reflux conditions.

Substitution: Amines, thiols; typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is recognized for its role as a building block in the synthesis of pharmaceutical agents, particularly those targeting various biological pathways. Its structural features allow it to interact effectively with biological macromolecules, making it a candidate for drug development aimed at conditions such as cancer and inflammation. The fluorophenyl group enhances lipophilicity, which can improve the compound's bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action involves the interaction of 6-(4-Fluorophenyl)morpholin-3-one with specific receptors and enzymes. The presence of the fluorine atom increases the binding affinity to these targets, potentially leading to enhanced biological activity. This interaction is crucial for its application in developing selective inhibitors for various diseases, including cancer .

Organic Synthesis

Intermediate in Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to create diverse derivatives that can exhibit varied biological activities. This versatility is essential for researchers looking to explore new chemical entities with potential therapeutic applications .

Biological Studies

Fluorinated Compounds Research

Research involving this compound has focused on understanding how fluorinated compounds interact with biological systems. Studies have shown that modifications to the morpholine ring can lead to significant changes in biological activity, providing insights into the design of more effective drugs .

Industrial Applications

Material Development

Beyond medicinal uses, this compound is also utilized in industrial applications, particularly in developing new materials and chemical processes. Its unique chemical properties make it suitable for creating advanced materials that require specific functional characteristics.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Fluorophenyl group on morpholine | Drug development, organic synthesis |

| 4-(4-Fluorophenyl)morpholine | Fluorophenyl group on morpholine | Antimicrobial agents |

| 4-(4-Amino-3-fluorophenyl)morpholin-3-one | Amino and fluorine substitutions | Cancer therapeutics |

| 6-(4-Chlorophenyl)morpholin-3-one | Chlorine substitution on morpholine | Antiviral research |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Anticancer Activity : In vitro studies demonstrated that derivatives of morpholinone could inhibit the growth of cancer cells effectively. The specific interactions between the compound and cancer cell receptors were analyzed using molecular docking studies, revealing promising results for future drug development .

- SIRT2 Inhibition Studies : Research has indicated that compounds bearing a similar structure to this compound show potential as selective inhibitors of SIRT2, a target implicated in cancer and neurodegenerative diseases. These findings suggest that further exploration could lead to novel therapeutic agents .

- Inflammation Models : The compound's anti-inflammatory properties were evaluated through various animal models, demonstrating its potential as a treatment option for inflammatory diseases. The results indicated significant reductions in inflammatory markers following treatment with derivatives of this compound .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholinone Derivatives with Aryl Substituents

Key Structural Analogs:

Comparative Insights:

- Electronic Effects: The 4-fluorophenyl group in 6-(4-Fluorophenyl)morpholin-3-one enhances electron-withdrawing properties compared to electron-donating groups (e.g., methoxy or aminophenyl). This impacts π-π stacking interactions and solubility, critical for receptor binding .

- Ring Systems: Replacement of the morpholinone ring with thiazolo-triazole (as in 3c) improves anticonvulsant activity, while triazolopyridazine (SAR125844) enhances kinase inhibition .

Quinazoline and Chromenone Derivatives

Key Compounds:

Comparative Insights:

- EGFR Inhibition : The 4-fluorophenyl group in quinazoline derivatives enhances binding to the ATP pocket of EGFR, as shown in molecular docking studies .

- Fluorination Impact: Trifluoromethyl groups (e.g., in chromenone derivatives) increase metabolic stability but may reduce solubility compared to single fluorine substitutions .

Pharmacological Activity Comparison

Anticonvulsant Activity

Kinase Inhibition

- SAR125844 : Inhibits MET kinase with IC₅₀ < 10 nM, attributed to the synergistic effects of fluorophenyl and morpholine groups on binding affinity .

- 4-Anilino-6-(4-fluorophenyl)quinazoline: Demonstrated cytotoxic activity against MCF-7 and HeLa cells via EGFR inhibition, with IC₅₀ values comparable to gefitinib .

Physicochemical and Spectroscopic Properties

- Solvent-Dependent Emission : Fluorophenyl-substituted quinazolines show red-shifted emission in polar solvents (e.g., DMF), indicating intramolecular charge transfer (ICT) states. Methoxy groups reduce ICT intensity compared to fluorine .

- Crystallographic Data: Morpholinone derivatives (e.g., 4-(4-aminophenyl)morpholin-3-one) adopt chair conformations, influencing hydrogen bonding and crystal packing .

Biological Activity

6-(4-Fluorophenyl)morpholin-3-one is a morpholine derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. This compound's biological activity has been explored in various studies, highlighting its role as a trace amine-associated receptor 1 (TAAR1) agonist and its implications in treating conditions such as schizophrenia.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The primary mechanism of action for this compound involves its interaction with TAAR1, a G-protein-coupled receptor implicated in the modulation of neurotransmitter systems. Activation of TAAR1 has been associated with improvements in both positive and negative symptoms of schizophrenia, making this compound a candidate for further exploration in psychiatric therapeutics .

Antipsychotic Potential

Recent studies have indicated that this compound demonstrates significant antipsychotic properties. It acts as a partial agonist at the 5-HT1A receptor, which is crucial for managing mood and cognitive functions. Increased density of 5-HT1A receptors in the frontal and temporal cortex has been observed in patients with schizophrenia, suggesting that compounds targeting this receptor may alleviate symptoms effectively .

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including human non-small cell lung cancer A549 cells. The compound's IC50 values indicate its effectiveness compared to standard chemotherapeutics, such as 5-fluorouracil (5-FU). For instance, the compound demonstrated an IC50 value of approximately 6.34 µM, suggesting notable antiproliferative activity .

Table of Biological Activities

| Activity Type | Test System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antipsychotic | TAAR1 receptor activation | N/A | |

| Cytotoxicity | A549 lung cancer cells | 6.34 | |

| Apoptosis Induction | A549 lung cancer cells | N/A |

Case Study: Schizophrenia Treatment

In a pivotal study focusing on the treatment of schizophrenia, this compound was evaluated alongside other novel agents. The results indicated that this compound could significantly reduce both positive and negative symptoms without the extrapyramidal side effects commonly associated with traditional antipsychotics. The study emphasized the need for further clinical trials to establish long-term efficacy and safety profiles .

Case Study: Cancer Therapeutics

Another investigation assessed the compound's potential as an anticancer agent. The findings revealed that treatment with this compound led to increased apoptosis in A549 cells through mitochondrial pathways, marked by elevated levels of cleaved caspase-3 and reduced Bcl-2 expression. This suggests that the compound may serve as a viable candidate for developing new cancer therapies targeting lung cancer .

Q & A

What are the recommended synthetic routes for 6-(4-fluorophenyl)morpholin-3-one, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound can be approached via nucleophilic substitution or multi-step condensation reactions. For example, analogous morpholinone derivatives (e.g., aprepitant intermediates) are synthesized by reacting fluorophenyl-containing precursors with morpholine derivatives under controlled conditions . Key factors include:

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity.

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation and intermediate stabilization.

Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography or recrystallization .

How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

Advanced Research Focus

Single-crystal X-ray diffraction is critical for confirming stereochemistry and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for morpholinone derivatives with fluorophenyl substituents . Methodological steps include:

- Data collection : High-resolution (≤ 0.8 Å) data minimizes refinement errors.

- Hydrogen placement : SHELXPRO automates hydrogen positioning using riding models.

- Twinned data : SHELXL handles twinning via HKLF5 format, crucial for chiral centers .

Contradictions in bond angles or torsional strains can arise from disordered fluorophenyl groups, necessitating manual adjustment of occupancy parameters.

What computational methods are effective in predicting the reactivity and pharmacokinetic properties of this compound?

Advanced Research Focus

Density Functional Theory (DFT) and molecular docking provide insights into electronic properties and target binding. For example:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., carbonyl group reactivity) .

- ADMET profiling : Tools like SwissADME estimate logP (~2.7) and topological polar surface area (75.4 Ų), indicating moderate blood-brain barrier penetration .

Discrepancies between predicted and experimental solubility (e.g., in PBS) may arise from crystal packing effects, requiring experimental validation .

How does stereochemistry at the morpholinone ring impact biological activity, and what analytical techniques validate enantiomeric purity?

Advanced Research Focus

Chiral centers in morpholinone derivatives (e.g., (5S,6R)-configured aprepitant analogs) influence target binding. Key methodologies include:

- Asymmetric synthesis : Chiral auxiliaries or catalysts (e.g., Rhodium-BINAP) achieve enantiomeric excess >95% .

- HPLC analysis : Chiral columns (e.g., Chiralpak IA) with hexane:IPA mobile phases resolve enantiomers .

- Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects at 220–250 nm .

Contradictions in bioactivity data (e.g., IC₅₀ values) between enantiomers highlight the need for rigorous stereochemical characterization .

What strategies mitigate side reactions during functionalization of the morpholinone core?

Basic Research Focus

Common side reactions include over-alkylation or oxidation of the fluorophenyl group. Mitigation strategies:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for secondary amines during alkylation .

- Low-temperature lithiation : Prevents ring-opening during halogen-metal exchange at −78°C .

- Inert atmosphere : N₂ or Ar minimizes oxidation of sulfur or amine intermediates .

Reaction progress should be monitored via LC-MS to detect byproducts early .

How do substituents on the fluorophenyl ring modulate in vitro and in vivo stability?

Advanced Research Focus

Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility. Case studies from aprepitant analogs show:

- Microsomal stability : CYP3A4-mediated oxidation of the fluorophenyl group is reduced by para-substitution .

- Plasma protein binding : Fluorine’s electronegativity increases albumin affinity, impacting free drug concentration .

Contradictions between in vitro stability assays and in vivo pharmacokinetics (e.g., t₁/₂) may arise from species-specific CYP isoforms .

What spectroscopic techniques are optimal for characterizing degradation products of this compound?

Basic Research Focus

Forced degradation studies (acid/base/oxidative conditions) combined with:

- NMR : ¹⁹F NMR detects defluorination products (δ −110 to −120 ppm) .

- HRMS : Identifies hydroxylated or dimerized impurities (e.g., m/z +16 or ×2) .

- IR spectroscopy : Carbamate formation (C=O stretch ~1700 cm⁻¹) indicates hydrolytic degradation .

How can researchers resolve discrepancies in reported biological activity data for morpholinone derivatives?

Advanced Research Focus

Variability in IC₅₀ values may stem from:

- Assay conditions : ATP concentrations in kinase assays alter inhibition potency .

- Cell line selection : Overexpression of efflux transporters (e.g., P-gp) reduces intracellular drug levels .

- Data normalization : Use internal controls (e.g., staurosporine) to standardize viability assays .

Meta-analysis of published datasets using tools like PRISMA clarifies trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.